molecular formula C10H9F3O B2366716 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol CAS No. 154309-48-5

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No.: B2366716
CAS No.: 154309-48-5
M. Wt: 202.176
InChI Key: VPNIIUJZYAYFND-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.176. The purity is usually 95%.
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Scientific Research Applications

Stereocontrolled Access and Epoxypropane Application

  • High Stereocontrol in Synthesis : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, is synthesized with high enantiomeric purity via lipase-mediated kinetic resolution. This synthesis pathway is significant for obtaining 1,1,1-trifluoro-2,3-epoxypropane and demonstrates potential in subsequent chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).

Enantioselective Synthesis and Trifluoroalkan-2-ols

  • Enantioselective Synthesis : Research shows that 1,1,1-trifluoroalkan-2-ols can be synthesized with high enantioselectivity by hydrogenating enol acetates in the presence of chiral ruthenium catalysts. This method effectively transforms certain compounds into enantiomerically pure trifluorolactic acid (Kuroki, Asada, Sakamaki, & Iseki, 2000).

Phthalocyanine Synthesis and Spectroelectrochemical Properties

  • Phthalocyanine Synthesis : A study focused on synthesizing novel compounds involving 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol. These compounds are used to create new phthalocyanines with distinct electrochemical and spectroelectrochemical properties, highlighting potential applications in electrochemical technologies (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).

Synthesis of Pyrazole and Its Biological Activities

  • Synthesis of Bioactive Compounds : Research into 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogs shows they can be synthesized from 2-bromo-3,3,3-trifluoro prop-1-ene. These compounds exhibit antibacterial activity against various bacterial strains, indicating their relevance in the biomedical field (Leelakumar, Nagapurnima, Suresh, Rao, & Shaik, 2022).

Pd-Catalyzed Cross-Coupling Reactions

  • Advancements in Pd-Catalyzed Reactions : A study explores the use of 1-phenyl-1H-pyrazol-3-ol in Pd-catalyzed cross-coupling reactions. This research provides insights into creating various substituted 1-phenyl-1H-pyrazoles, demonstrating the compound's utility in organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).

Antimicrobial Evaluation of Triazolopyrimidines

  • Antimicrobial Properties of Novel Compounds : The synthesis of novel compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole shows potential antimicrobial properties. These compounds are synthesized using (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one and evaluated for their antibacterial and antifungal activities (Vora & Vyas, 2019).

Chalcones and Their Biological Applications

  • Biological Applications of Chalcones : Two new chalcones, synthesized from substituted aldehydes and fluorinated acetophenone, demonstrate strong interaction with Salmon sperm DNA and exhibit urease inhibition and antioxidant potential. These findings indicate their potential applications in drug discovery and biological research (Rasool, Khalid, Yar, Ayub, Tariq, Hussain, Lateef, Kashif, & Iqbal, 2021).

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNIIUJZYAYFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154309-48-5
Record name 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(Trifluoromethyl)benzaldehyde (100 g) was added to a pre-cooled (0 to 5° C.) solution of vinyl magnesium bromide (862 mL; 1M) in tetrahydrofuran under the nitrogen atmosphere. The reaction mixture was stirred at room-temperature for one hour. After completion, the reaction was quenched with de-ionized water (500 mL) and dichloromethane (500 mL) was added. The dichloromethane layer was washed with sodium bicarbonate solution (7%; 500 mL), layers were separated and organic layer was concentrated under vacuum at 40° C. to 45° C. to give 1-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol as oil.
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100 g
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862 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-trifluoromethylbenzaldehyde (6.7 mL) in tetrahydrofuran (40 mL) was stirred on an ice bath and treated dropwise over 25 min with a solution of vinylmagnesium bromide in tetrahydrofuran (1.0 M, 60 mL). The mixture was stirred for 2 h while allowing to warm slowly to room temperature, then was treated with saturated aqueous ammonium chloride. The mixture was extracted with ether, and the organic extracts were washed with water and brine, then dried over sodium sulfate and concentrated under vacuum. Purification by flash column chromatography, eluting with 10% ethyl acetate in hexane, provided 1-(3-trifluoromethylphenyl)prop-2-en-1-ol (2.33 g) as a colorless oil. MS found: (M+H−H2O)+=185.19.
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6.7 mL
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40 mL
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60 mL
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